molecular formula C26H24F3NO4 B4893916 2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4893916
M. Wt: 471.5 g/mol
InChI Key: DEZHYQWJMJRXND-UHFFFAOYSA-N
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Description

The compound 2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline family, a class of 1,4-dihydropyridine derivatives known for their diverse biological activities, including calcium channel modulation, antimicrobial, and antioxidant properties . Its structure features:

  • Hexahydroquinoline core: A partially saturated bicyclic system with a ketone group at position 3.
  • 2-Phenoxyethyl ester: A bulky ester group at position 3, influencing solubility and metabolic stability.

Crystallographic tools like SHELX and OLEX2 are critical for resolving its 3D structure, particularly for analyzing ring puckering and hydrogen-bonding networks that stabilize the molecule.

Properties

IUPAC Name

2-phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3NO4/c1-16-22(25(32)34-15-14-33-19-6-3-2-4-7-19)23(24-20(30-16)8-5-9-21(24)31)17-10-12-18(13-11-17)26(27,28)29/h2-4,6-7,10-13,23,30H,5,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZHYQWJMJRXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxyethanol with 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with key analogs, highlighting structural differences and their implications:

Compound Name Substituent at Position 4 Ester Group Molecular Weight (g/mol) Key Features Biological Activity (Reported) Reference
Target Compound 4-(Trifluoromethyl)phenyl 2-Phenoxyethyl 477.55 (calculated) High lipophilicity (CF3 group); potential enhanced blood-brain barrier penetration Not explicitly reported; inferred from class
2-Phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(Methoxycarbonyl)phenyl 2-Phenoxyethyl 463.52 Electron-withdrawing ester group; moderate solubility in polar solvents Antimicrobial (analogous studies)
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 5-Bromo-2-hydroxyphenyl Ethyl 448.31 Bromine enhances halogen bonding; hydroxyl group improves hydrogen bonding Antioxidant (structural inference)
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Methoxyphenyl Methyl 327.37 Methoxy group increases electron density; compact structure Calcium channel modulation
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(Diethylamino)phenyl Ethyl 410.52 Amino group enhances solubility and basicity; potential CNS activity Not reported

Structural and Crystallographic Insights

  • Ring Puckering: The hexahydroquinoline core exhibits non-planar puckering, quantified using Cremer-Pople coordinates . For example, in methyl 4-(4-methoxyphenyl)-..., the cyclohexenone ring adopts a boat conformation stabilized by N–H···O hydrogen bonds .
  • Ester Group Impact: Bulky esters (e.g., 2-phenoxyethyl) increase steric hindrance, which may reduce metabolic degradation but also limit solubility. Methyl/ethyl esters offer better solubility but lower stability .

Biological Activity

2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available information on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a hexahydroquinoline core with various substituents that influence its biological properties. The molecular formula is C23H24F3N3O4C_{23}H_{24}F_3N_3O_4 with a molecular weight of approximately 465.45 g/mol. The trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and metabolic stability of organic compounds.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of hexahydroquinoline compounds possess significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.40 µM to higher values depending on the structural modifications .
  • Anticancer Properties : Some studies have indicated that quinoline derivatives can inhibit cancer cell proliferation. The presence of specific substituents on the quinoline ring has been correlated with enhanced anticancer activity against various cancer cell lines.
  • Anti-inflammatory Effects : There is emerging evidence that compounds similar to this compound exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

Substituent Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and metabolic stability
Phenoxyethyl moietyEnhances solubility and bioavailability
Methyl group at position 2Modulates receptor binding affinity

These modifications can lead to enhanced potency and selectivity for specific biological targets.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hexahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the phenyl ring significantly increased antimicrobial potency .
  • Cancer Cell Line Studies : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer potential.
  • Inflammation Models : In vivo models assessing inflammatory response demonstrated that treatment with related quinoline compounds reduced edema formation and cytokine levels in a dose-dependent manner.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Enzyme Inhibition : Certain derivatives may act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors to exert its anti-inflammatory or anticancer effects.

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